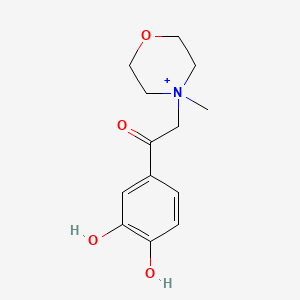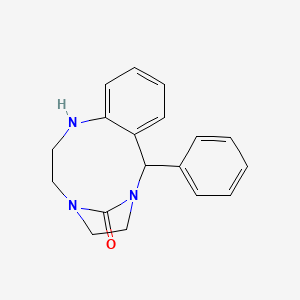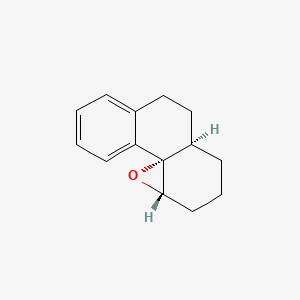
beta-L-Oleandropyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-Oleandropyranose: is a carbohydrate derivative that belongs to the class of pyranoses. Pyranoses are six-membered ring structures formed from the cyclization of aldoses. This compound is specifically the beta anomer of L-oleandropyranose, meaning the hydroxyl group on the anomeric carbon is positioned on the opposite side of the ring relative to the CH₂OH group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Oleandropyranose typically involves the cyclization of L-oleandrose. This process can be achieved through the reaction of L-oleandrose with an alcohol under acidic conditions to form the cyclic hemiacetal. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-L-Oleandropyranose can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding lactones or acids using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction to alditols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine, room temperature to slightly elevated temperatures.
Major Products Formed:
Oxidation: Lactones or carboxylic acids.
Reduction: Alditols.
Substitution: Ester or ether derivatives
Wissenschaftliche Forschungsanwendungen
Beta-L-Oleandropyranose has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including glycosides and oligosaccharides.
Biology: Studied for its role in various biological processes and as a potential biomarker for certain metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of biodegradable materials and as a precursor for the synthesis of bioactive compounds
Wirkmechanismus
The mechanism of action of beta-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in carbohydrate metabolism. The compound can also modulate signaling pathways by interacting with receptors or other proteins, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- Beta-L-Talopyranose
- Beta-L-Allopyranose
- Beta-L-Rhamnopyranose
Comparison: Beta-L-Oleandropyranose is unique in its specific structural configuration and functional properties. Compared to beta-L-Talopyranose and beta-L-Allopyranose, this compound may exhibit different reactivity and biological activity due to variations in the arrangement of hydroxyl groups and other substituents on the pyranose ring .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex molecules and the study of carbohydrate-related processes.
Eigenschaften
CAS-Nummer |
87037-60-3 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2S,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m0/s1 |
InChI-Schlüssel |
DBDJCJKVEBFXHG-AXMZGBSTSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)

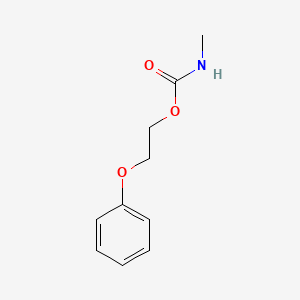

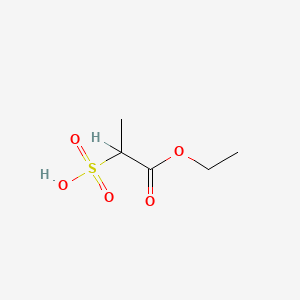
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
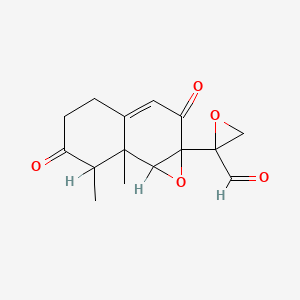
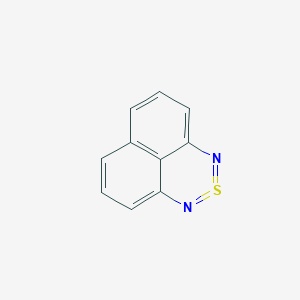
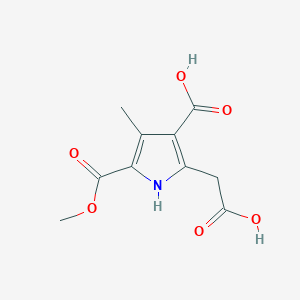
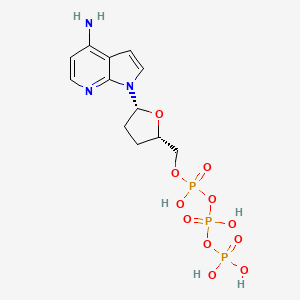
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
